molecular formula C8H12O2 B147309 Tetrahydro-2-(2-propynyloxy)-2H-pyran CAS No. 6089-04-9

Tetrahydro-2-(2-propynyloxy)-2H-pyran

Cat. No. B147309
CAS RN: 6089-04-9
M. Wt: 140.18 g/mol
InChI Key: HQAXHIGPGBPPFU-UHFFFAOYSA-N
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Patent
US04254285

Procedure details

To a stirred solution of 112 g (2.0 mol.) of 3-hydroxy-1-propyne and 260 g (3.0 mol.) of dihydropyran in 1.20 liters of methylene chloride cooled to 0° C. in an ice bath, is added a solution of 20 mg of para-toluenesulfonic acid in 100 ml of methylene chloride, dropwise. The reaction mixture is stirred at 0° C. for one-half hour, and at ambient temperature for one hour. It is then poured into 200 ml of a 5% solution of sodium bicarbonate, the organic phase is separated, the aqueous phase extracted with 100 ml of methylene chloride, the combined organic phases washed with 100 ml of a solution of brine, dried over sodium sulfate, and evaporated under vacuum (12 mm) at 45° C. to give 300 g of crude product, which is purified by fractional distillation, bp 71°-73° C. (14 mm) to yield 250 g (89%) of a liquid.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
20 mg
Type
catalyst
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]#[CH:4].[O:5]1[CH:10]=[CH:9][CH2:8][CH2:7][CH2:6]1.C(=O)(O)[O-].[Na+]>C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[O:1][CH2:2][C:3]#[CH:4] |f:2.3|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
OCC#C
Name
Quantity
260 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1.2 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° C. for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 100 ml of methylene chloride
WASH
Type
WASH
Details
the combined organic phases washed with 100 ml of a solution of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum (12 mm) at 45° C.
CUSTOM
Type
CUSTOM
Details
to give 300 g of crude product, which
DISTILLATION
Type
DISTILLATION
Details
is purified by fractional distillation, bp 71°-73° C. (14 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C(CCCC1)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.